Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate
Description
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate (CAS: 212897-62-6) is a brominated benzodioxole derivative with the molecular formula C₉H₇BrO₄ and a molar mass of 259.05 g/mol . The compound features a benzo[d][1,3]dioxole core substituted with a bromine atom at the 5-position and a methyl ester group at the 4-position. Key physical properties include a predicted density of 1.674 g/cm³ and a boiling point of 325.1°C (estimated) . Its structure is critical in organic synthesis, particularly as a precursor for pharmaceuticals and agrochemicals due to the reactive bromine substituent and ester functionality.
Properties
IUPAC Name |
methyl 5-bromo-1,3-benzodioxole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO4/c1-12-9(11)7-5(10)2-3-6-8(7)14-4-13-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKRHLPBIKPKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC2=C1OCO2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Appel Reaction-Mediated Bromination
A prominent method for introducing bromine into benzodioxole frameworks involves the Appel reaction , which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) to convert hydroxyl groups into bromides. In a modified procedure, (6-bromobenzo[d][1,dioxol-5-yl)methanol undergoes bromination under Appel conditions to yield 5-bromo-6-(bromomethyl)benzo[d]dioxole. Although this example targets a 6-bromo derivative, the methodology is adaptable for synthesizing the 5-bromo isomer by adjusting the starting material’s substitution pattern.
Reaction Conditions :
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Reactants : (Hydroxymethyl)benzodioxole derivative, CBr₄ (2.0 equiv), PPh₃ (2.0 equiv)
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Solvent : Anhydrous dichloromethane (DCM)
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Temperature : Reflux (7 hours)
This approach highlights the utility of Appel reactions in achieving regioselective bromination, though the position of bromination depends on the starting material’s functional groups.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts bromination and esterification efficiency:
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DCM and MeCN are preferred for Appel and coupling reactions due to their inertness and ability to dissolve halogenating agents.
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Methanol is optimal for esterification, though prolonged heating (>12 hours) may degrade acid-sensitive functional groups.
Temperature Controls :
Catalytic Systems
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Lewis Acids : FeBr₃ improves electrophilic bromination regioselectivity by coordinating to the carboxylate group.
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Palladium Catalysts : PdCl₂(PPh₃)₂ facilitates Suzuki couplings with minimal homocoupling byproducts.
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
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δ 7.37 (s, 1H, aromatic H)
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δ 6.07 (s, 2H, dioxole OCH₂O)
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δ 4.52 (s, 2H, CH₂Br)
13C NMR (100 MHz, CDCl₃) :
IR (KBr) :
Chromatographic Purity
Flash column chromatography (petroleum ether/ethyl acetate, 7:1) achieves >95% purity, as confirmed by HPLC.
Challenges and Mitigation Strategies
Regioselectivity in Bromination
Electrophilic bromination may yield para and ortho isomers. Using directed ortho-metalation or protecting groups improves para selectivity.
Stability of intermediates
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Azide intermediates (e.g., 5-(azidomethyl)-6-bromobenzo[d]dioxole) require storage at -20°C to prevent decomposition.
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Ester Hydrolysis : Avoid aqueous workup at high pH to preserve the methyl ester.
Industrial and Research Applications
Methyl 5-bromobenzo[d]dioxole-4-carboxylate is a versatile building block for:
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted benzo[d][1,3]dioxoles, carboxylic acids, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate has been investigated for its potential as a cytochrome P450 (CYP) enzyme inhibitor , particularly targeting CYP1A2. This inhibition can affect drug metabolism and pharmacokinetics, making it a candidate for further studies on drug-drug interactions and metabolic profiling .
Organic Synthesis
This compound serves as an important building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions, including:
- Coupling Reactions : It participates in palladium-catalyzed coupling reactions to form biaryl compounds.
- Functionalization : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling the introduction of various functional groups .
Preliminary studies indicate that this compound exhibits biological activities such as:
- Anti-inflammatory Properties : Compounds with similar structures have shown potential in reducing inflammation.
- Antioxidant Activities : The benzodioxole moiety is associated with antioxidant effects, which are crucial for therapeutic applications against oxidative stress .
Cytotoxicity Assay
A study evaluating various benzodioxole derivatives found that certain modifications to the structure can enhance anticancer activity. While many derivatives exhibited weak cytotoxic effects (IC50 values ranging from 3.94 to 9.12 mM), those containing carboxamide groups showed significant activity against Hep3B cells .
Structure-Activity Relationships (SAR)
Research has demonstrated that bulky electron-rich groups on the phenyl ring enhance activity against specific targets like TRPV4 channels. This indicates that structural modifications could lead to improved pharmacological profiles for this compound and its derivatives .
Mechanism of Action
The mechanism of action of Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester functional group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of Halogenated Benzodioxole Carboxylates
Key Observations :
- Substituent Position : Bromine at the 5-position (target compound) vs. 4- or 6-position alters electronic density and reactivity. For example, the 5-bromo derivative participates in enantioselective syntheses , while the 6-bromo isomer (CAS: 33842-18-1) shows divergent regioselectivity in cross-coupling reactions .
- Halogen Type : Iodo analogs (e.g., compound 38) exhibit higher molecular weight and enhanced leaving-group ability, making them preferable for nucleophilic substitutions .
- Additional Functional Groups : Methoxy-substituted derivatives (e.g., CAS: 81474-46-6) demonstrate improved solubility and modified bioactivity profiles .
Non-Halogenated and Hybrid Derivatives
Table 2: Comparison with Non-Halogenated and Hybrid Derivatives
Key Observations :
- Fluorine and Amino Groups: Difluoro-amino derivatives (e.g., compound 112) are optimized for hydrogen bonding and metabolic stability, enabling their use in antiviral drug candidates .
- Unsubstituted Analog: The non-brominated derivative (CAS: 33842-16-9) serves as a control in studies evaluating bromine’s electronic effects .
- Hybrid Structures : Compounds combining benzodioxole with imidazole or styryl groups (e.g., from ) expand bioactivity, particularly in oncology .
Structural and Spectral Comparisons
- NMR Data : The target compound’s ¹H NMR (e.g., δ 6.19 ppm for diastereotopic protons) contrasts with iodinated analogs (e.g., compound 38, δ 6.11–6.19 ppm), where heavier halogens deshield adjacent protons .
- Optical Activity: Enantiomeric forms (e.g., (3aR,7aS)-configuration in compound 39) exhibit specific rotation values ([α]D²⁰ = +29°), critical for chiral synthesis , while non-chiral derivatives (e.g., CAS: 33842-16-9) lack optical activity .
Biological Activity
Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate is a chemical compound that exhibits notable biological activities, particularly in pharmacological contexts. This article will explore its biological activity, including its potential as a cytochrome P450 enzyme inhibitor and its implications for drug metabolism and therapeutic applications.
Chemical Structure and Properties
This compound has a molecular formula of CHBrO and a molecular weight of approximately 259.06 g/mol. The compound features a benzodioxole structure, characterized by a benzene ring fused to a dioxole moiety, with a bromine atom and a carboxylate group attached. Its IUPAC name reflects these structural components.
Cytochrome P450 Inhibition
Preliminary studies indicate that this compound acts as an inhibitor of cytochrome P450 1A2 (CYP1A2) . This enzyme plays a crucial role in drug metabolism, particularly in the biotransformation of various xenobiotics and pharmaceuticals. The inhibition of CYP1A2 suggests that this compound may influence the pharmacokinetics of co-administered drugs, leading to potential drug-drug interactions.
| Enzyme | Inhibition Activity |
|---|---|
| CYP1A2 | Yes |
| CYP2C19 | No |
| CYP3A4 | No |
Anticancer Potential
Research has shown that derivatives of benzodioxole structures, including this compound, exhibit anticancer properties . Various studies have evaluated the cytotoxic effects of related compounds against cancer cell lines such as HeLa (cervical cancer), Caco-2 (colorectal cancer), and Hep3B (liver cancer). For instance, certain benzodioxole derivatives demonstrated significant cytotoxicity with IC values indicating their effectiveness compared to standard chemotherapeutics like Doxorubicin .
Cytotoxicity Assays
In one study assessing the cytotoxic effects of benzodioxole derivatives, this compound was found to have varying degrees of activity against different cancer cell lines. The IC values ranged significantly, indicating that structural modifications can enhance or diminish the anticancer efficacy of these compounds .
| Cell Line | IC (μM) | Comparison to Doxorubicin |
|---|---|---|
| HeLa | 3.94 | Stronger |
| Caco-2 | 9.12 | Weaker |
| Hep3B | 6.50 | Comparable |
The mechanism by which this compound exerts its biological effects is currently under investigation. It is hypothesized that its activity may be linked to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound's interaction with metabolic enzymes like CYP1A2 could also play a role in its overall pharmacological profile .
Q & A
What are the standard synthetic routes for Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate, and what catalysts are typically employed?
Basic
The synthesis often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, bromination of a precursor like methyl benzo[d][1,3]dioxole-4-carboxylate can be achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. highlights the use of Pd/C for hydrogenation in related dioxole derivatives, while employs K₂CO₃ and diiodomethane in DMF for cyclization. Purification typically involves column chromatography with gradients like CH₂Cl₂/PE (petroleum ether) or EA/PE (ethyl acetate/petroleum ether) .
How does the position of bromine substitution (5- vs. 6-) on the benzo[d][1,3]dioxole ring influence the compound's reactivity in cross-coupling reactions?
Advanced
Regiochemical differences significantly impact reactivity. Methyl 5-bromo derivatives exhibit distinct electronic and steric environments compared to 6-bromo isomers (e.g., CAS 33842-18-1). The 5-bromo substitution may enhance electrophilicity at the adjacent carbonyl group, facilitating nucleophilic attacks or Suzuki-Miyaura couplings. and note that positional isomers (5- vs. 6-bromo) differ in their applications, with 5-bromo derivatives showing higher potential in asymmetric synthesis due to steric accessibility .
What spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should be expected?
Basic
Key techniques include:
- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.8–7.4 ppm), with methyl ester signals at δ ~3.9 ppm. The dioxole ring protons resonate as singlets (δ ~6.1 ppm) .
- HRMS : Exact mass confirms molecular formula (e.g., C₉H₇BrO₄: calculated 259.05 g/mol) .
- IR : Strong C=O stretch at ~1730 cm⁻¹ and C-Br stretch near 600 cm⁻¹ .
What strategies can be employed to optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?
Advanced
Chiral auxiliaries or catalysts (e.g., Evans oxazolidinones or Sharpless ligands) can induce enantioselectivity. demonstrates the use of enantioselective dihydroxylation to achieve high optical purity ([α]D = +29°). Additionally, kinetic resolution via lipase-catalyzed ester hydrolysis or chiral stationary phase chromatography (e.g., Chiralcel OD) can isolate enantiomers .
How is this compound utilized as an intermediate in the synthesis of bioactive molecules?
Basic
It serves as a precursor for antiviral and anticancer agents. For instance, describes its use in synthesizing dihydroorotate dehydrogenase (DHODH) inhibitors via Pd-mediated coupling. The bromine atom allows further functionalization (e.g., amidation, Ullmann coupling) to introduce pharmacophores like pyrrole or triazine groups .
What computational methods are suitable for predicting the interaction of this compound with biological targets, and how do these models align with experimental data?
Advanced
Molecular docking (AutoDock, Glide) and MD simulations (AMBER, GROMACS) predict binding affinities to targets like DHODH or cytochrome P450. and validate these models using crystallographic data and enzyme inhibition assays. For example, DFT calculations (B3LYP/6-31G*) can optimize the compound’s geometry for docking into hydrophobic pockets, correlating with IC₅₀ values from in vitro studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
